molecular formula C8H10F3N3S B7785284 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide

Cat. No.: B7785284
M. Wt: 237.25 g/mol
InChI Key: YBWBHYWNCQRCQY-UHFFFAOYSA-N
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Description

This compound belongs to the class of trifluoromethylated pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. Structural characterization of such analogs includes elemental analysis, IR, NMR, and X-ray crystallography, revealing hydrogen-bonded networks in the solid state .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c1-5-4-6(8(9,10)11)13-14(5)3-2-7(12)15/h4H,2-3H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWBHYWNCQRCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide is a compound characterized by its unique structural features, including a trifluoromethyl group and a pyrazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C8H10F3N3OS
Molecular Weight 241.24 g/mol
CAS Number Not available

Biological Activity Overview

Research indicates that compounds containing pyrazole and trifluoromethyl groups exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against microbial pathogens .
  • Anti-inflammatory Effects : Compounds similar to this compound have been explored for their anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .
  • Anticancer Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with inflammation and cell proliferation.

Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Study 3: Anticancer Screening

In a preliminary screening against several cancer cell lines (e.g., HeLa, MCF7), this compound exhibited cytotoxicity with IC50 values comparable to established anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerCytotoxicity against cancer cell lines

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new compounds with tailored properties.

Biology

  • Bioactive Compound : Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. Further research is needed to elucidate its full biological potential.

Medicine

  • Drug Development : The compound is being explored for its potential as a therapeutic agent. Its structural characteristics suggest that it could be developed into pharmaceuticals with enhanced stability and bioavailability. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its suitability for clinical applications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Properties : Research indicated that the compound could reduce inflammation in cell models, suggesting its application in treating inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The thioamide group (-C(=S)NH₂) undergoes hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 12–24 hoursCorresponding carboxylic acid (4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid) and H₂S gas
Basic HydrolysisNaOH (2M), 80°C, 8 hoursCarboxamide derivative (4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide)

Mechanistic Insight :

  • Acidic conditions promote protonation of the sulfur atom, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of the thioamide, followed by hydroxide ion attack at the carbonyl carbon.

Oxidation Reactions

The thioamide group is susceptible to oxidation, yielding sulfinic or sulfonic acid derivatives.

Oxidizing Agent Conditions Products
H₂O₂ (30%)Acetic acid, 60°C, 6 hoursSulfinic acid derivative (unstable intermediate)
KMnO₄H₂SO₄, 25°C, 3 hoursSulfonic acid derivative (4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanesulfonic acid)

Key Observation :
Oxidation outcomes depend on the strength of the oxidizing agent and reaction time. Strong oxidizers like KMnO₄ fully oxidize the thioamide to sulfonic acids.

Nucleophilic Substitution

The sulfur atom in the thioamide group acts as a soft nucleophile, participating in substitution reactions.

Nucleophile Conditions Products
MethylamineDMF, 100°C, 12 hoursThiourea derivative (N-methyl-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethiourea)
EthanolH₂SO₄ catalyst, reflux, 24 hoursThioester (ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethioate)

Mechanistic Pathway :

  • Nucleophilic attack at the thiocarbonyl sulfur generates intermediates that rearrange to form substituted products.

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic structures under specific conditions.

Reagent/Conditions Products
PCl₅, 120°C, 4 hoursThiazole derivative (5-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]thiazole)
CuI, DMF, 150°CThiadiazole derivative (unstable under prolonged heating)

Structural Influence :

  • The pyrazole ring’s electron-deficient nature (due to CF₃) directs cyclization toward sulfur-containing heterocycles.

Functionalization of the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, though reactivity is attenuated by the CF₃ group.

Reaction Conditions Products
NitrationHNO₃/H₂SO₄, 0°C, 2 hours4-Nitro-5-methyl-3-(trifluoromethyl)pyrazole propanethioamide (minor product)
HalogenationBr₂, FeBr₃, 25°C, 1 hour4-Bromo-substituted derivative (low yield due to CF₃ deactivation)

Challenges :

  • The trifluoromethyl group strongly deactivates the pyrazole ring, limiting electrophilic substitution to harsh conditions and low yields.

Reduction Reactions

The thioamide group can be reduced to amines or thiols.

Reducing Agent Conditions Products
LiAlH₄Anhydrous THF, 0°C, 2 hoursSecondary amine (3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylamine)
NaBH₄/I₂MeOH, 25°C, 6 hoursThiol derivative (3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethiol)

Note :
LiAlH₄ reduction is more efficient but requires strict anhydrous conditions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Products
200–250°CLoss of H₂SCyano derivative (3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile)
>300°CPyrazole ring decompositionFluorinated aromatic fragments and CO₂

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights : X-ray studies of CF₃MePPA (using SHELX and ORTEP-III software) revealed planar pyrazole rings and hydrogen-bonded chains, suggesting similar geometry for the thioamide analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole precursors and propanethioamide derivatives. Key steps include:

  • Using triethylamine in absolute ethanol as a base to facilitate nucleophilic substitution (as seen in analogous pyrazole-thioamide syntheses) .
  • Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical parameters: Control reaction temperature (60–80°C) to avoid decomposition of the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 6.2–6.8 ppm for pyrazole protons) and trifluoromethyl group (δ 120–125 ppm in 13C NMR) .
  • FT-IR : Identify thioamide C=S stretching (1050–1150 cm⁻¹) and pyrazole C-N vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
  • Antifungal : C. albicans inhibition assays with fluconazole as a positive control .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., bacterial enoyl-ACP reductase or fungal CYP51) derived from PDB (e.g., 3TZF, 5FSA). Optimize ligand protonation states with Open Babel .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å acceptable) .
  • Validate predictions with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound solubility/bioavailability .
  • SAR Studies : Synthesize derivatives (e.g., replacing trifluoromethyl with chloro or methyl groups) to identify critical pharmacophores .
  • Dose-Response Curves : Re-test disputed activities using standardized protocols (CLSI guidelines for antimicrobial assays) .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for oral formulations) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

  • Methodological Answer :

  • X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding motifs (e.g., thioamide S···H-N interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking of pyrazole rings) using CrystalExplorer .
  • Correlate crystallographic data with DFT-calculated electrostatic potentials (Gaussian 16) .

Methodological Notes

  • Advanced Techniques : Emphasized computational and structural biology tools to address mechanistic questions.
  • Contradiction Management : Highlighted reproducibility frameworks to ensure robust conclusions.

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